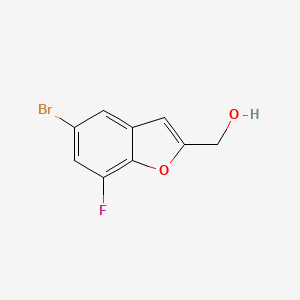

![molecular formula C11H12ClNO3 B2490422 Ethyl 2-[(3-chlorophenyl)methylamino]-2-oxoacetate CAS No. 1248291-72-6](/img/structure/B2490422.png)

Ethyl 2-[(3-chlorophenyl)methylamino]-2-oxoacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

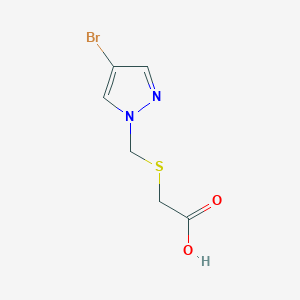

Ethyl 2-[(3-chlorophenyl)methylamino]-2-oxoacetate is a useful research compound. Its molecular formula is C11H12ClNO3 and its molecular weight is 241.67. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Interactions and Environmental Implications

Research into the chemical interactions and environmental implications of various compounds related to Ethyl 2-[(3-chlorophenyl)methylamino]-2-oxoacetate provides insights into their potential applications. For instance, the study of chlorinated ethylenes and their metabolism highlights the complex interactions and potential for environmental persistence of similar compounds, underscoring the importance of understanding these processes in the context of environmental health and safety (Leibman & Ortiz, 1977). Similarly, the examination of the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater elucidates the microbial and biogeochemical mechanisms that could potentially influence the degradation and environmental impact of structurally related compounds (Thornton et al., 2020).

Toxicological Reviews and Health Implications

The toxicological profiles of various chemicals, including Ethyl tertiary-Butyl Ether and chlorinated solvents, have been extensively reviewed, providing valuable information on their potential health effects. For example, the comprehensive review on Ethyl tertiary-Butyl Ether outlines its metabolism, potential health impacts, and the need for careful evaluation of exposure risks, especially in occupational settings (Mcgregor, 2007). Additionally, research on the genotoxicity of 1-Ethyl-1-nitrosourea, although not directly related, highlights the importance of understanding the mutagenic and carcinogenic potential of chemical compounds, which could inform safety protocols and regulatory standards for similar chemicals (Shibuya & Morimoto, 1993).

Advanced Materials and Industrial Applications

In the field of advanced materials and industrial applications, studies on poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS) demonstrate the potential for organic materials in thermoelectric applications. Effective treatment methods to enhance the thermoelectric performance of PEDOT:PSS indicate the broader applicability of chemical modification techniques to improve the properties of related compounds for industrial use (Zhu et al., 2017).

Environmental Chemistry and Ecotoxicology

The assessment of chlorophenols' impact on the aquatic environment and the toxicology of organochlorine compounds provides a framework for evaluating the environmental persistence and ecotoxicological effects of chemically related compounds. Understanding the behavior, fate, and toxic effects of these substances in aquatic environments is crucial for developing strategies to mitigate their impact and for informing regulatory policies (Krijgsheld & Gen, 1986; Burgos-Aceves et al., 2021).

Propiedades

IUPAC Name |

ethyl 2-[(3-chlorophenyl)methylamino]-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c1-2-16-11(15)10(14)13-7-8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGAHCSJAQGGCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NCC1=CC(=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methoxy-1'-propyl-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2490341.png)

![3-ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2490348.png)

![1'-(2-oxo-2H-chromene-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2490349.png)

![2,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]furan-3-carboxamide](/img/structure/B2490352.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2490353.png)

![4-[(Oxiran-2-yl)methyl]oxan-4-ol](/img/structure/B2490354.png)

![2-{[(4-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2490355.png)

![1-(o-tolyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2490357.png)

![2-{[2-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2490358.png)